

Application Notes: Extraction of Diheptyl Phthalate from Soil Samples

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Compound of Interest

Compound Name: *Diheptyl phthalate*

Cat. No.: *B7779869*

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Introduction

Diheptyl phthalate (DHP) is a member of the phthalic acid esters (PAEs) class of compounds, widely used as plasticizers to enhance the flexibility and durability of polymers. Due to their extensive use and the fact that they are not chemically bound to the polymer matrix, phthalates can leach into the environment, leading to contamination of soil, water, and air.[1] The analysis of DHP in soil is crucial for environmental monitoring, human health risk assessment, and understanding its fate and transport in terrestrial ecosystems.[2]

The primary challenges in quantifying phthalates in environmental matrices include potential background contamination from laboratory equipment and solvents, and interference from the complex soil matrix.[2][3][4][5] Therefore, robust and reliable extraction and cleanup procedures are essential for accurate determination.

This document provides detailed protocols for various extraction methods for DHP from soil samples, followed by analysis, typically using Gas Chromatography-Mass Spectrometry (GC-MS).

Overview of Extraction Techniques

Several methods are employed for the extraction of phthalates from solid matrices like soil. The choice of method often depends on factors such as required efficiency, sample throughput, solvent consumption, and available instrumentation.

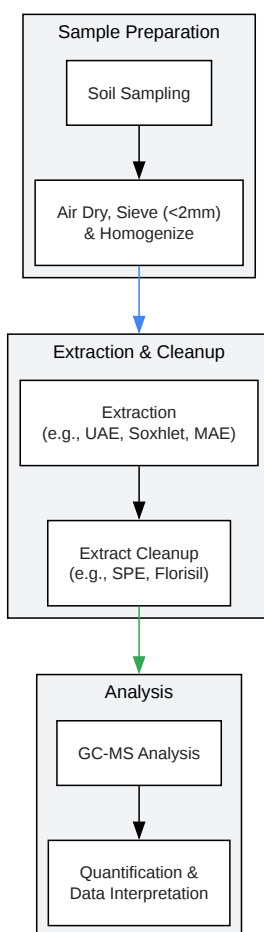
- Soxhlet Extraction: A classical and robust technique that ensures thorough extraction through continuous cycling of a warm solvent.[6][7] While effective, it is time-consuming and requires large volumes of solvent.[6]
- Ultrasonic-Assisted Extraction (UAE): Utilizes high-frequency sound waves to create cavitation bubbles in the solvent, disrupting the sample matrix and enhancing the extraction process.[8] This method is significantly faster and generally uses less solvent than Soxhlet extraction.[6][9]
- Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample mixture in a closed vessel, accelerating the extraction process. MAE is known for its high speed and efficiency, and reduced solvent consumption.[10][11][12]
- Accelerated Solvent Extraction (ASE): Uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process, significantly reducing solvent usage and extraction time compared to traditional methods.[3][13]
- QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines extraction and cleanup into a single, two-step process. Originally developed for pesticide residue analysis, it has been adapted for phthalates.[3][14] It involves an initial solvent extraction and partitioning with salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.

Analytical Determination

Following extraction and cleanup, the determination of DHP is predominantly performed using Gas Chromatography (GC) coupled with Mass Spectrometry (MS). GC-MS provides excellent separation of complex mixtures and definitive identification and quantification of target analytes based on their mass spectra.[15][16]

Experimental Workflow and Method Selection

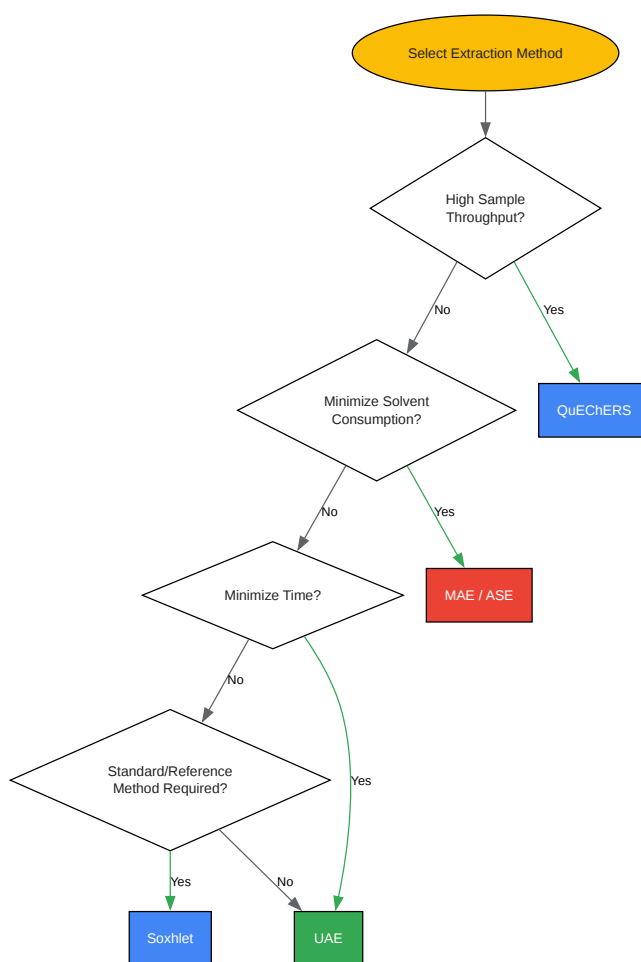
The general workflow for analyzing DHP in soil involves several key stages, from initial sample collection to final data analysis.



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Caption: General experimental workflow for **diheptyl phthalate** analysis in soil.

Selecting the most appropriate extraction technique is critical for achieving reliable results. The following diagram illustrates a logical approach to method selection based on common laboratory constraints and objectives.



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Caption: Decision tree for selecting a suitable soil extraction method.

Quantitative Data Summary

The performance of various extraction methods for phthalates from soil is summarized below. Note that data is often reported for a range of phthalates, including but not limited to DHP.

Extraction Method	Typical Solvent(s)	Recovery (%)	RSD (%)	LOD / LOQ (µg/kg)
QuEChERS	Dichloromethane /n-hexane, n-hexane/acetone	70.0 - 117.9	0.67 - 4.62	LOD: 0.91 - 67.0, LOQ: 2.7 - 200.9
Ultrasonic-Assisted Extraction (UAE)	Acetone/Hexane (1:1)	72.9 - 106.2	< 14.3	LOD: 0.1 - 0.5
Microwave-Assisted Extraction (MAE)	Acetonitrile	84 - 115	< 8	LOD: 1.24 - 3.15 (µg/L in extract)
Soxhlet Extraction	n-Hexane, Acetone/Hexane	90 - 110	Not Specified	LOQ: ~10
Accelerated Solvent Extraction (ASE)	Not Specified	Not Specified	Not Specified	Not Specified

Data compiled from multiple sources for various phthalates.[\[3\]](#)[\[11\]](#)[\[17\]](#)

Detailed Experimental Protocols

1. General Sample Preparation

This protocol is a prerequisite for all subsequent extraction methods.

- Drying: Air-dry the soil sample in a well-ventilated area, shielded from direct sunlight and potential sources of contamination, until a constant weight is achieved. Alternatively, freeze-dry the sample.
- Sieving: Gently disaggregate the dried soil and pass it through a 2-mm stainless steel sieve to remove stones, roots, and other debris.[\[18\]](#)
- Homogenization: Thoroughly mix the sieved soil to ensure homogeneity.

- **Moisture Content:** Determine the moisture content by drying a small subsample at 105°C overnight. This is used to report final concentrations on a dry weight basis.[\[7\]](#)
- **Storage:** Store the prepared sample in a clean glass container with a PTFE-lined cap at 4°C until extraction.

2. Protocol: Ultrasonic-Assisted Extraction (UAE)

- **Sample Weighing:** Weigh 5-10 g of the prepared soil sample into a glass centrifuge tube.
- **Fortification (QC):** For quality control (matrix spike/matrix spike duplicate), spike the sample with a known amount of DHP standard solution.
- **Solvent Addition:** Add 20-30 mL of an appropriate extraction solvent, commonly a 1:1 (v/v) mixture of acetone and n-hexane.[\[19\]](#)
- **Sonication:** Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C).[\[19\]](#)
- **Centrifugation:** Centrifuge the sample at approximately 2,500 rpm for 10 minutes to separate the soil from the solvent extract.
- **Extraction Collection:** Carefully decant the supernatant into a clean collection flask.
- **Repeat Extraction:** Repeat the extraction process (steps 3-6) two more times with fresh solvent, combining the supernatants.
- **Concentration:** Concentrate the combined extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen. The extract is now ready for cleanup.

3. Protocol: Soxhlet Extraction (Modified from EPA Method 3540C)

- **Sample Preparation:** Mix 10 g of the prepared soil sample with an equal amount of anhydrous sodium sulfate until a free-flowing powder is obtained.[\[7\]](#)
- **Thimble Loading:** Place the mixture into a cellulose extraction thimble. Add a surrogate or matrix spike standard directly onto the sample if required.[\[7\]](#)

- Apparatus Setup: Place the thimble into the Soxhlet extractor. Add approximately 300 mL of the extraction solvent (e.g., 1:1 acetone/hexane) and a few boiling chips to a 500-mL round-bottom flask and connect it to the Soxhlet apparatus.^[7]
- Extraction: Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.^[7]
- Cooling and Concentration: After extraction, allow the apparatus to cool. Concentrate the extract to a volume of about 1-2 mL.
- Solvent Exchange: The extract may be solvent-exchanged to a solvent compatible with the subsequent cleanup and analytical steps (e.g., hexane).

4. Protocol: Microwave-Assisted Extraction (MAE)

- Sample Weighing: Weigh 2-5 g of the prepared soil sample into a microwave extraction vessel.
- Solvent Addition: Add 25-30 mL of acetonitrile to the vessel.^{[10][11]}
- Extraction Program: Seal the vessel and place it in the microwave extractor. A typical program involves ramping the temperature to 100-110°C over 5-10 minutes and holding for 15-20 minutes.
- Cooling: Allow the vessel to cool to room temperature.
- Filtration: Filter the extract through a 0.45 µm PTFE syringe filter to remove particulates. The extract is now ready for analysis or cleanup.

5. Protocol: QuEChERS-Style Extraction

- Hydration & Extraction: Place 5 g of prepared soil into a 50 mL centrifuge tube. Add 5 mL of ultrapure water and vortex to create a slurry.^[3] Add 10 mL of an extraction solvent (e.g., dichloromethane/n-hexane 1:1).^[3]
- Salting Out: Add a salt mixture, typically 4 g of anhydrous MgSO₄ and 1 g of NaCl.
- Shaking & Centrifugation: Cap the tube tightly and shake vigorously for 1-2 minutes. Centrifuge at 3000-4000 rpm for 5 minutes.

- Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot (e.g., 5 mL) of the upper organic layer to a 15 mL centrifuge tube containing d-SPE cleanup sorbents. A common mixture for soil is 750 mg MgSO_4 and 250 mg of a sorbent like C18 or Primary Secondary Amine (PSA).^[3]
- Final Centrifugation: Vortex the d-SPE tube for 1 minute, then centrifuge for 5 minutes.
- Final Extract: The supernatant is the final extract. Transfer it to an autosampler vial for GC-MS analysis.

6. General Protocol: Extract Cleanup (Solid-Phase Extraction)

This step is often necessary to remove co-extracted matrix components that can interfere with GC-MS analysis.

- Column Preparation: Prepare a solid-phase extraction (SPE) column by packing a glass column with 5-10 g of activated Florisil, topped with about 1 cm of anhydrous sodium sulfate. Pre-rinse the column with the elution solvent.
- Sample Loading: Carefully load the concentrated extract (from UAE, Soxhlet, etc.) onto the top of the column.
- Elution: Elute the phthalates from the column using an appropriate solvent or solvent mixture (e.g., a mixture of hexane and diethyl ether). The optimal solvent must be determined experimentally.
- Collection & Concentration: Collect the eluate and concentrate it to a final volume of 1.0 mL for GC-MS analysis.

7. General Protocol: GC-MS Analysis

- Instrument Setup: Equip a gas chromatograph with a suitable capillary column (e.g., HP-5MS, Rtx-440) and a mass spectrometer.^{[15][16]}
- Injection: Inject 1 μL of the final extract into the GC inlet, typically in splitless mode.
- GC Conditions: Use a temperature program to separate the analytes. A typical program might start at 60°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 300°C and hold for 5-

10 minutes.

- MS Conditions: Operate the mass spectrometer in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[20] The characteristic m/z 149 ion is a common quantifier for many phthalates.[15]
- Quantification: Create a calibration curve using external standards of DHP at various concentrations to quantify the amount in the sample.

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